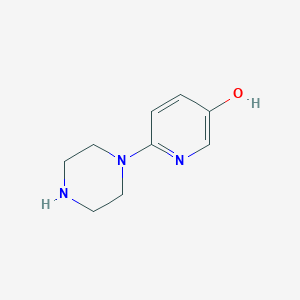

6-(Piperazin-1-yl)pyridin-3-ol

Description

Historical Context and Evolution of Pyridine (B92270) and Piperazine (B1678402) Moieties in Drug Design

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, has long been a staple in drug discovery. beilstein-journals.orgnih.gov Its history in medicinal chemistry is rooted in the study of naturally occurring alkaloids like nicotine (B1678760). beilstein-journals.org The chemical structure of pyridine was elucidated in the 19th century, and its synthesis has been extensively developed since. wikipedia.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity, which can enhance water solubility and binding interactions with biological targets. nih.gov Medicinal chemists have often used the pyridine motif as a bioisosteric replacement for a phenyl ring to improve a compound's metabolic stability, permeability, and potency. nih.govdovepress.com For instance, the substitution of a phenyl ring with a pyridine ring in certain kinase inhibitors led to a significant increase in biological activity. nih.gov

Piperazine, a six-membered saturated ring containing two nitrogen atoms at opposite positions, was first introduced as an anthelmintic agent in 1953. drugbank.com Its derivatives have since become a common feature in a wide array of approved drugs. wikipedia.orgresearchgate.net The flexible chair conformation of the piperazine ring and the basicity of its nitrogen atoms make it a versatile linker and a key pharmacophoric element. tandfonline.com The ability to substitute at one or both nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for optimizing pharmacokinetic profiles. tandfonline.com The piperazine scaffold is frequently incorporated into drug candidates to improve their absorption and distribution within the body. tandfonline.comresearchgate.net

The combination of pyridine and piperazine moieties into a single molecular framework has been shown to enhance biological activity, leading to the development of numerous hybrid molecules with diverse therapeutic applications. researchgate.netbohrium.com This synergistic pairing leverages the advantageous properties of both heterocycles, creating scaffolds with significant potential in drug design.

Significance of the 6-(Piperazin-1-yl)pyridin-3-ol Scaffold in Contemporary Pharmaceutical Research

The 6-(piperazin-1-yl)pyridin-3-ol scaffold has emerged as a particularly valuable platform in modern pharmaceutical research due to its structural versatility and wide range of biological activities. The pyridin-3-ol moiety provides a key point for interaction with biological targets, while the piperazine ring offers a readily modifiable handle to alter the compound's properties and explore structure-activity relationships (SAR).

This scaffold is a central component in the design of molecules targeting a variety of diseases. For example, derivatives of this scaffold have been investigated for the treatment of metabolic syndrome. nih.govresearchgate.net The chemical structure of A 425444, which includes a pyridin-3-ol backbone and a piperazine ring, highlights its potential in pharmacology and medicinal chemistry. ontosight.ai The combination of these components suggests possible interactions with various biological targets, acting as agonists, antagonists, or modulators of specific receptors or enzymes. ontosight.ai

Furthermore, the 6-(piperazin-1-yl)pyridine framework is a key feature in compounds designed as cannabinoid receptor 1 (CB1) inverse agonists. nih.gov Researchers have functionalized the piperazine ring with various groups to modulate physical properties and access binding pockets, leading to potent and selective hCB1 antagonists. nih.gov The versatility of this scaffold is also demonstrated by its use in developing agents with anti-schistosomal activities, where the 6-(piperazin-1-yl)-1,3,5-triazine core, a related structure, has shown promise. nih.gov

The significance of this scaffold is underscored by its frequent appearance in patent literature, indicating active interest from pharmaceutical companies in its therapeutic potential. For instance, pyridine carbonyl derivatives incorporating a piperazine moiety have been synthesized and investigated as TRPC6 inhibitors. google.com

Overview of Research Trajectories for 6-(Piperazin-1-yl)pyridin-3-ol and its Structural Analogues

Current research on the 6-(piperazin-1-yl)pyridin-3-ol scaffold and its analogues is focused on the synthesis of novel derivatives and the evaluation of their therapeutic potential across a broad spectrum of diseases. Scientists are actively exploring how modifications to this core structure can lead to improved efficacy and selectivity for various biological targets.

One major research avenue involves the synthesis of new analogues to combat infectious diseases. For example, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized as potential anti-tubercular agents, with several compounds showing significant activity against Mycobacterium tuberculosis. rsc.org

Another key area of investigation is in the field of oncology. The piperazine scaffold is a component of several approved cancer drugs, and research is ongoing to develop new anticancer agents based on this and related structures. researchgate.net The ability to modify the piperazine ring allows for the optimization of compounds to target specific cancer cell lines.

Furthermore, research into the neurotropic activities of piperazine derivatives of pyrano[3,4-c]pyridines, a related tricyclic system, has shown that these compounds can exhibit anticonvulsant and anxiolytic properties. researchgate.net This suggests that the broader class of pyridine-piperazine hybrids holds promise for the development of new treatments for neurological disorders.

The development of efficient synthetic methodologies is also a critical aspect of the research trajectory. The Buchwald-Hartwig coupling reaction, for instance, has been utilized for the synthesis of novel substituted piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidines, demonstrating the application of modern synthetic techniques to create libraries of these compounds for biological screening. bohrium.com

The ongoing exploration of the chemical space around the 6-(piperazin-1-yl)pyridin-3-ol scaffold continues to yield compounds with diverse and potent biological activities, ensuring its continued importance in the future of drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

6-piperazin-1-ylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-8-1-2-9(11-7-8)12-5-3-10-4-6-12/h1-2,7,10,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXLVTBKTLENMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591108 | |

| Record name | 6-(Piperazin-1-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287114-37-8 | |

| Record name | 6-(1-Piperazinyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287114-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Piperazin-1-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 6 Piperazin 1 Yl Pyridin 3 Ol and Its Derivatives

Chemical Synthesis of the Core 6-(Piperazin-1-yl)pyridin-3-ol Structure

The construction of the fundamental 6-(piperazin-1-yl)pyridin-3-ol architecture is typically achieved through two main strategies: Nucleophilic Aromatic Substitution (SNAr) reactions and, to a lesser extent, reductive amination approaches.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyridine (B92270) Functionalization

Nucleophilic aromatic substitution (SNAr) stands as the most prevalent method for the synthesis of the 6-(piperazin-1-yl)pyridin-3-ol core. This reaction involves the displacement of a leaving group, typically a halogen, from an activated pyridine ring by the nucleophilic piperazine (B1678402).

A common approach involves the reaction of a 6-halopyridin-3-ol derivative with piperazine. To ensure the success of this reaction, the pyridine ring needs to be sufficiently activated towards nucleophilic attack. This is often achieved by the presence of electron-withdrawing groups on the pyridine ring. In the case of 6-halopyridin-3-ol, the nitrogen atom in the pyridine ring itself provides some activation.

A typical synthetic sequence would involve:

Protection of the hydroxyl group: The hydroxyl group of 6-halopyridin-3-ol is often protected to prevent side reactions. Common protecting groups include benzyl (B1604629) (Bn) or silyl (B83357) ethers.

SNAr reaction: The protected 6-halopyridin-3-ol is then reacted with an excess of piperazine or a mono-protected piperazine (e.g., N-Boc-piperazine) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), often at elevated temperatures. The use of a base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), is common to neutralize the hydrogen halide formed during the reaction.

Deprotection: Finally, the protecting groups on the hydroxyl and/or piperazine nitrogen are removed to yield the desired 6-(piperazin-1-yl)pyridin-3-ol.

For instance, the synthesis of related structures like 1-(3-nitropyridin-2-yl)piperazine (B1350711) is achieved by reacting 2-chloro-3-nitropyridine (B167233) with piperazine, highlighting the feasibility of SNAr on activated pyridine rings. nih.gov The synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives also employs an SNAr-type reaction as a key step. researchgate.net

| Starting Material | Reagent | Conditions | Product | Reference |

| 6-Chloropyridin-3-ol (protected) | Piperazine | Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat | 6-(Piperazin-1-yl)pyridin-3-ol (protected) | General Method |

| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile (B52724), Reflux | 1-(3-Nitropyridin-2-yl)piperazine | nih.gov |

Reductive Amination Approaches for Piperazine Moiety Incorporation

Reductive amination offers an alternative, albeit less common, route for the formation of the 6-(piperazin-1-yl)pyridin-3-ol core. This method typically involves the reaction of a pyridine derivative containing a carbonyl group (or a precursor) with piperazine, followed by reduction of the resulting iminium ion or enamine intermediate.

A hypothetical reductive amination approach could involve:

Preparation of a suitable pyridine precursor: This could be a 6-oxo-pyridin-3-ol derivative.

Reaction with piperazine: The carbonyl-containing pyridine derivative is reacted with piperazine to form an iminium ion or enamine.

Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), to yield the desired product.

While direct examples for the synthesis of 6-(piperazin-1-yl)pyridin-3-ol via this method are not extensively documented in the readily available literature, reductive amination is a well-established method for the formation of C-N bonds and has been used in the synthesis of various piperazine-containing compounds. nih.gov For example, the synthesis of 3-substituted piperazine-2-acetic acid esters utilizes a reductive amination step. nih.gov

| Pyridine Precursor | Amine | Reducing Agent | Product | Reference |

| 6-Oxo-pyridin-3-ol derivative | Piperazine | NaBH(OAc)3 or NaBH3CN | 6-(Piperazin-1-yl)pyridin-3-ol | General Method |

Synthesis of Diversified 6-(Piperazin-1-yl)pyridin-3-ol Analogues and Conjugates

The core 6-(piperazin-1-yl)pyridin-3-ol structure serves as a versatile scaffold for the synthesis of a wide array of analogues and conjugates. Diversification is typically achieved by functionalizing the piperazine ring, modifying the pyridin-3-ol system, or integrating bridging units and linkers.

Strategies for Functionalizing the Piperazine Ring

The secondary amine of the piperazine ring provides a convenient handle for a variety of chemical modifications, including N-alkylation, N-acylation, and N-arylation.

N-Alkylation: This is commonly achieved by reacting 6-(piperazin-1-yl)pyridin-3-ol with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. Reductive amination with aldehydes or ketones in the presence of a reducing agent is another widely used method for N-alkylation. The synthesis of various N-alkyl piperazine derivatives has been reported using these methods. researchgate.net

N-Acylation: Acylation of the piperazine nitrogen can be accomplished using acyl chlorides, acid anhydrides, or by amide coupling reactions with carboxylic acids using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). This allows for the introduction of a wide range of functional groups. For example, the synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives involves the acylation of a piperazine intermediate. nih.gov

N-Arylation: The introduction of an aryl group onto the piperazine nitrogen can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution on an electron-deficient aromatic ring.

| Reaction Type | Reagents | Product | Reference |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-6-(piperazin-1-yl)pyridin-3-ol | researchgate.net |

| N-Acylation | Acyl chloride or Carboxylic acid/Coupling agent | N-Acyl-6-(piperazin-1-yl)pyridin-3-ol | nih.gov |

| N-Arylation | Aryl halide, Pd catalyst, Base | N-Aryl-6-(piperazin-1-yl)pyridin-3-ol | General Method |

Modifications of the Pyridin-3-ol System

The hydroxyl group on the pyridine ring offers another site for modification, primarily through O-alkylation and esterification.

O-Alkylation: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. This modification can influence the compound's solubility and pharmacokinetic properties. For example, the synthesis of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives involves an O-alkylation step. organic-chemistry.org

Esterification: The hydroxyl group can be esterified by reaction with an acyl chloride or a carboxylic acid under appropriate conditions. This can be used to introduce a variety of functional groups or to create prodrugs.

| Reaction Type | Reagents | Product | Reference |

| O-Alkylation | Alkyl halide, Base | 6-(Piperazin-1-yl)pyridin-3-yl ether | organic-chemistry.org |

| Esterification | Acyl chloride or Carboxylic acid | 6-(Piperazin-1-yl)pyridin-3-yl ester | General Method |

Integration of Bridging Units and Linkers

The 6-(piperazin-1-yl)pyridin-3-ol scaffold can be conjugated to other molecules, such as biomolecules or fluorescent tags, through the use of bridging units or linkers. These linkers are typically bifunctional, possessing two reactive groups that allow for attachment to both the core molecule and the target molecule.

The piperazine nitrogen is a common attachment point for linkers. For example, a linker with a carboxylic acid group can be coupled to the piperazine nitrogen via an amide bond. The other end of the linker can then be functionalized with a group suitable for conjugation, such as an alkyne for click chemistry or a maleimide (B117702) for reaction with thiols. The synthesis of such bifunctional linkers is a well-established field. nih.govgoogle.com

The synthesis of conjugates often involves a multi-step process:

Functionalization of the core molecule: Introduction of a reactive handle on the 6-(piperazin-1-yl)pyridin-3-ol scaffold, typically on the piperazine nitrogen.

Synthesis of a bifunctional linker: Preparation of a linker with complementary reactive groups.

Conjugation: Reaction of the functionalized core molecule with the linker, followed by reaction with the target molecule.

For example, a linker could be attached to the piperazine nitrogen via an amide bond, and the other end of the linker could contain an azide (B81097) group, which can then be used in a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction for bioconjugation.

| Linker Attachment Point | Coupling Chemistry | Example Linker Functionality | Reference |

| Piperazine Nitrogen | Amide bond formation | Carboxylic acid, NHS ester | |

| Piperazine Nitrogen | Reductive amination | Aldehyde | nih.gov |

| Pyridin-3-ol Oxygen | Ether linkage | Alkyl halide | organic-chemistry.org |

Optimization of Synthetic Pathways

The efficient synthesis of 6-(piperazin-1-yl)pyridin-3-ol and its derivatives is crucial for its availability in research and development. Optimization of synthetic routes focuses on improving reaction yields, enhancing product purity, reducing costs, and developing methods for creating specific stereoisomers. This involves a meticulous refinement of reaction conditions and the exploration of novel catalytic systems.

Reaction Condition Refinement for Yield and Purity Enhancement

Research into the synthesis of the intermediate 1-(6-nitropyridin-3-yl)piperazine (B1631402) demonstrates how refining reaction conditions can significantly enhance outcomes. The reaction typically involves combining 5-bromo-2-nitropyridine (B47719) with piperazine in the presence of a base and a suitable solvent. chemicalbook.com The choice of these components directly impacts reaction time, temperature, yield, and purity.

Initial methods involved refluxing the reactants in acetonitrile with an organic base like N,N-diisopropylethylamine (DIPEA) for several hours. chemicalbook.com While effective, this approach can result in moderate yields. Subsequent optimization has explored alternative conditions. For instance, changing the solvent to dimethyl sulfoxide (DMSO) and employing a specialized catalyst system, such as a modified hectorite-loaded ionic liquid, has been shown to improve the reaction. chemicalbook.com This catalytic method can proceed at a lower temperature (80 °C) and for a shorter duration (5 hours), leading to a significant increase in yield and high product purity as determined by HPLC. chemicalbook.com

The table below illustrates the impact of different reaction conditions on the synthesis of the key intermediate, 1-(6-nitropyridin-3-yl)piperazine.

| Parameter | Method A | Method B |

| Solvent | Acetonitrile | Dimethyl Sulfoxide (DMSO) |

| Base/Catalyst | N,N-diisopropylethylamine (DIPEA) | Modified hectorite-loaded ionic liquid |

| Temperature | Reflux | 80 °C |

| Time | 8 hours | 5 hours |

| Yield | 82% | 94.8% |

| Purity (HPLC) | Not specified | 99.68% |

This data is based on the synthesis of the precursor 1-(6-nitropyridin-3-yl)piperazine. chemicalbook.com

These findings highlight a common strategy in synthetic optimization: the move towards catalyzed reactions in polar aprotic solvents, which can facilitate the SNAr reaction more efficiently than traditional solvent/base systems. Further refinement could involve screening different palladium or copper catalysts for cross-coupling reactions, which are instrumental in forming C-N bonds in related heterocyclic structures. mdpi.comresearchgate.net Optimizing factors such as catalyst loading, ligand choice, and base strength are all critical levers for maximizing yield and purity.

Development of Stereoselective Syntheses for Chiral Derivatives

The development of stereoselective, or asymmetric, synthesis is a key area of modern chemistry, particularly when creating derivatives of a core structure like 6-(piperazin-1-yl)pyridin-3-ol for pharmacological investigation. mdpi.com If a substituent is introduced on the piperazine ring, for example, it can create a chiral center, resulting in a molecule that can exist as two non-superimposable mirror images (enantiomers). Since different enantiomers can have distinct biological activities, methods to produce a single desired enantiomer are highly valuable.

While specific stereoselective syntheses for derivatives of 6-(piperazin-1-yl)pyridin-3-ol are not extensively detailed in the literature, general strategies for the asymmetric synthesis of chiral piperazines and piperidines provide a clear roadmap for how such syntheses could be developed. nih.govnih.gov

One prominent strategy is catalytic asymmetric hydrogenation . This approach involves the hydrogenation of an unsaturated precursor, such as a pyrazine (B50134) or dihydropyridine, using a chiral catalyst. For instance, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been successfully developed to produce chiral piperazin-2-ones with excellent control over both diastereoselectivity and enantioselectivity. dicp.ac.cn The resulting chiral piperazin-2-one (B30754) can then be reduced to the corresponding chiral piperazine. dicp.ac.cn This methodology could be adapted to create chiral piperazine synthons for incorporation into the final pyridinol structure.

Another powerful technique involves the asymmetric functionalization of a pyridine ring , which is subsequently reduced. Rhodium-catalyzed asymmetric reductive Heck reactions, for example, have been used to couple boronic acids with activated dihydropyridines to generate 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govsnnu.edu.cn A subsequent reduction step affords the chiral 3-substituted piperidine (B6355638). nih.gov This dearomatization/asymmetric functionalization strategy is a versatile way to access chiral piperidine derivatives from simple starting materials. bohrium.com

These advanced synthetic methods demonstrate the potential pathways for producing specific chiral derivatives of 6-(piperazin-1-yl)pyridin-3-ol. The choice of strategy would depend on the desired location of the chiral center on the molecule. By leveraging established catalytic systems, chemists can design and execute syntheses that yield enantiomerically pure compounds for targeted applications.

Mechanistic Elucidation and Structure Activity Relationship Sar Studies

Identification of Biological Targets and Binding Affinities

Derivatives of the 6-(piperazin-1-yl)pyridin-3-ol scaffold have been shown to interact with a variety of biological targets, demonstrating a broad spectrum of activities. The specific targets and the affinity with which these compounds bind are heavily influenced by the nature of the substituents appended to the core structure.

Key biological targets for derivatives of this scaffold include:

Dopamine (B1211576) Receptors (D2, D3): Many analogs exhibit significant binding affinities for dopamine D2 and D3 receptors. For instance, in a series of hybrid compounds, alterations to the aromatic hydrophobic moieties connected to the piperazine (B1678402) ring resulted in compounds with low nanomolar binding affinity for D2/D3 receptors. nih.gov Specifically, compound (-)-24c was identified as a lead molecule with preferential agonist activity for the D3 receptor, boasting an EC50 of 0.52 nM. nih.gov

Serotonin (B10506) Receptors (5-HT1A, 5-HT2A, 5-HT7): The serotonin receptor family is another prominent target. tandfonline.com Novel ligands based on indazole and piperazine scaffolds have been synthesized and show varying affinities for 5-HT1A and 5-HT2A receptors. tandfonline.com Long-chain arylpiperazine derivatives have also been designed to target multiple serotonin receptors, including 5-HT1A and 5-HT7, as potential treatments for complex neurological disorders. acs.org

Fibroblast Growth Factor Receptors (FGFRs): Certain aminotrimethylpyridin-3-ol derivatives have been developed as selective inhibitors of FGFR4. semanticscholar.orgnih.gov Compound 6O, for example, demonstrated potent and highly selective inhibitory activity against FGFR4 over other FGFR subtypes. semanticscholar.orgnih.gov

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives have been investigated for their potential to activate PPARγ, a key regulator of adipogenesis and insulin (B600854) sensitivity. nih.gov

Muscarinic Acetylcholine (B1216132) Receptors (M3R): A derivative of 2,4,5-trimethylpyridin-3-ol with an azacyclonol (B1665903) moiety at the C(6)-position of the pyridine (B92270) ring has been shown to be a ligand for the M3 muscarinic acetylcholine receptor. researchgate.net

Sigma Receptors (σ1, σ2): Piperidine-based derivatives have demonstrated significant activity at both sigma-1 and sigma-2 receptors, in addition to histamine (B1213489) H3 receptors. nih.gov

The binding affinities are often quantified using inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). These values can vary widely depending on the specific structural modifications of the parent compound.

Table 1: Binding Affinities of Selected 6-(Piperazin-1-yl)pyridin-3-ol Derivatives

| Compound | Target | Binding Affinity (Ki or IC50) | Reference |

| (-)-24c | D3 Receptor | EC50 = 0.52 nM | nih.gov |

| Compound 6O | FGFR4 | Highly Selective vs FGFR1-3 | semanticscholar.orgnih.gov |

| Compound 6 (benzenesulfonamide derivative) | PPARγ | Comparable affinity to INT131 | nih.gov |

| Compound 7 (benzenesulfonamide derivative) | PPARγ | Comparable affinity to INT131 | nih.gov |

| KSK68 (piperidine derivative) | Histamine H3 Receptor | Ki < 100 nM | nih.gov |

Exploration of Ligand-Receptor Interactions and Functional Outcomes

The interaction between a ligand and its receptor is a dynamic process that dictates the functional outcome, be it agonism, antagonism, or inverse agonism. arxiv.org For derivatives of 6-(piperazin-1-yl)pyridin-3-ol, these interactions are multifaceted and crucial for their biological activity.

Dopamine and Serotonin Receptors: The functional activity of these ligands at dopamine and serotonin receptors is often assessed through GTPγS binding assays. nih.gov For example, compound (-)-24c not only binds with high affinity to the D3 receptor but also acts as an agonist, stimulating GTPγS binding. nih.gov The orientation of the arylpiperazine moiety within the receptor binding pocket is critical. A protonated nitrogen atom on the piperazine ring can form a charge-stabilized hydrogen bond with key aspartate residues (e.g., Asp116 in the 5-HT1A receptor), while the aryl ring can engage in π–π stacking interactions with phenylalanine residues. nih.gov

FGFR Kinase Domain: In the case of FGFR inhibitors, molecular docking studies reveal that the aminopyridinol core forms crucial hydrogen bonds with the hinge region of the kinase domain. semanticscholar.orgnih.gov For instance, the loss of hydrogen bonds from Ala553 to the pyridine nitrogen and anilyl NH can significantly reduce inhibitory activity. nih.gov The functional outcome is the inhibition of the kinase's catalytic activity, thereby blocking downstream signaling pathways.

PPARγ Ligand Binding Domain: For PPARγ agonists, docking studies show that derivatives can exhibit hydrogen bond interactions with key residues such as Gln286, Ser289, His323, His449, and Tyr473, often mediated by a water molecule, and directly with Tyr327 and Lys367. nih.gov This binding stabilizes the active conformation of the receptor, leading to the recruitment of coactivators and subsequent gene transcription.

Multi-target Engagement: A significant area of research involves designing ligands that can simultaneously modulate multiple targets to achieve a synergistic therapeutic effect. For example, dual-acting histamine H3/sigma-1 receptor ligands and multi-target ligands for dopamine and serotonin receptors are being actively pursued. tandfonline.comnih.gov The functional outcome of such multi-target engagement can be complex, resulting in a unique pharmacological profile that may offer improved efficacy and a better side-effect profile compared to single-target agents.

Detailed Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of compounds derived from the 6-(piperazin-1-yl)pyridin-3-ol scaffold is exquisitely sensitive to structural modifications. A detailed SAR analysis reveals how changes in substituents, the core scaffold, linker length, and bioisosteric replacements can profoundly impact biological potency and selectivity. nih.gov

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the aryl rings of the scaffold play a pivotal role in determining the biological activity.

Arylpiperazine Substituents: For dopamine and serotonin receptor ligands, electron-donating and electron-withdrawing substituents on the phenyl ring of the arylpiperazine moiety have a significant impact. For instance, ortho-phenyl electron-donating substituents, such as a methylthio group, are often the most active at D2 receptors. tandfonline.com Conversely, strong electron-withdrawing groups like trifluoromethyl can lead to a decrease in binding affinity. tandfonline.com The position of the substituent is also critical; para positioning is often less favorable than meta or ortho substitution. tandfonline.com

Pyridine/Pyrimidine (B1678525) Ring Substituents: In the context of FGFR inhibitors, the introduction of methyl groups on the central pyridine or pyrimidine ring can cause a steric clash with the hinge of the FGFR4 kinase domain, thereby weakening binding affinity. semanticscholar.org However, a combination of fluorine substitution on a dimethoxyphenyl ring and methyl groups on the pyridine or pyrimidine ring can contribute to higher FGFR4 activity and selectivity. semanticscholar.orgnih.gov

Phenanthridine and Triazole Substituents: In a series of antimycobacterial agents, electron-withdrawing substituents on the phenyl ring attached to a triazole moiety were found to be preferable over electron-donating groups for inhibiting Mycobacterium tuberculosis. researchgate.net

Table 2: Influence of Substituents on Receptor Binding Affinity (Dopamine D2 Receptor)

| Substituent on Phenyl Ring | Position | Effect on Binding Affinity | Reference |

| Methylthio | Ortho | Most active | tandfonline.com |

| Trifluoromethyl | Ortho | Decrease in affinity | tandfonline.com |

| Methoxy (B1213986) | Para | Loss of activity | tandfonline.com |

| Fluorine | Para | Decrease in affinity | tandfonline.com |

Role of Core Scaffold Modifications on Pharmacological Profiles

Modifications to the core heterocyclic scaffold are a key strategy for modulating pharmacological properties.

Piperazine Ring Modifications: Replacing the piperazine ring with different functional groups can have a dramatic effect on activity. In a series of anti-HIV derivatives, replacing the piperazine ring with other groups led to varied outcomes, with some changes being detrimental to potency. nih.gov The protonation state of the piperazine ring is also a critical factor influencing its interaction with target receptors. nih.gov

Pyridine/Pyrimidine Core: The nitrogen atom within the pyridine or pyrimidine core can be crucial for activity. For FGFR inhibitors, the pyridine nitrogen can form essential hydrogen bonds with the kinase hinge region. nih.gov In dopamine and serotonin receptor ligands, replacing a carbon atom in an aromatic ring with a nitrogen atom can significantly alter binding affinity. tandfonline.com

Scaffold Hopping: This strategy involves replacing the central scaffold with a structurally different one while aiming to retain or improve biological activity. In the development of TNFα inhibitors, a bridged-piperazine core was successfully introduced through scaffold hopping, leading to compounds with enhanced physicochemical properties. acs.org Similarly, in the design of neuropeptide S receptor antagonists, a novel tetrahydrofuro[3,4-c]pyridin-1(3H)-one core was identified as a successful replacement for a previous scaffold. mdpi.com

Impact of Linker Length and Conformational Flexibility

The linker connecting the piperazine ring to another chemical moiety is a critical determinant of biological activity, influencing both potency and selectivity.

Optimal Linker Length: SAR studies on 5-HT1A receptor agonists have shown that the length of the alkyl chain between the arylpiperazine and a hydantoin (B18101) moiety is of great importance, with a one-carbon linker being optimal. acs.org For certain dopamine and serotonin receptor ligands, a flexible three-carbon linker appears necessary to maintain agonistic activity at multiple receptors. thieme-connect.com

Conformational Rigidity: The rigidity of the linker can significantly impact activity. While flexible, aliphatic linkers are common in early-stage drug discovery, more rigid linkers containing piperazine or piperidine (B6355638) moieties are often found in optimized compounds. diva-portal.org Introducing rigidity, for instance by incorporating a cyclopropyl (B3062369) ring into the linker, can sometimes fail to maintain the desired activity profile. thieme-connect.com Conversely, in some cases, increased flexibility in saturated heterocyclic derivatives can lead to a complete loss of potency. ucl.ac.uk

Linker Composition: The chemical nature of the linker is also crucial. The presence of heteroatoms or specific functional groups within the linker can influence properties like cell permeability. diva-portal.org

Bioisosteric Replacements and Their Effects on Activity

Bioisosterism, the replacement of a chemical moiety with another that has similar physical or chemical properties, is a widely used strategy in drug design to modulate the biological properties of a molecule. ucl.ac.uk

Phenyl Ring Mimics: Atypical bioisosteres such as cubane (B1203433) and bicyclo[1.1.1]pentane (BCP) have been used as effective replacements for phenyl rings. ucl.ac.uk In one antimalarial series, a BCP analogue was equipotent to its parent phenyl compound but showed significantly improved metabolic properties. ucl.ac.uk

Heterocyclic Replacements: Replacing a phenyl ring with a heterocyclic system can have varied effects. In a series of dopamine and serotonin receptor ligands, replacing a phenyl ring with a pyridin-2-yl or pyrimidin-2-yl group maintained moderate activity, while introducing a pyridin-3-yl or pyridin-4-yl substituent led to a decrease or loss of activity. tandfonline.com

Classical Bioisosteres: The exchange of functional groups like fluorine for hydrogen can influence properties such as membrane permeability. acs.org The bioisosteric replacement of a piperazine with a benzoylpiperidine moiety is another common strategy to explore SAR, although it does not always lead to an improvement in biological activity. researchgate.net

Pharmacodynamic Assessments and Cellular Response Pathways

Pharmacodynamic studies of analogs of 6-(piperazin-1-yl)pyridin-3-ol have revealed interactions with several key cellular signaling systems, including serotonin and dopamine receptors, as well as other enzymes critical in various physiological processes.

Serotonin and Dopamine Receptor Modulation

A significant body of research has focused on the interaction of piperazinylpyridine derivatives with serotonin and dopamine receptors, which are crucial in neurotransmission and are implicated in a variety of neurological and psychiatric conditions.

Research into a series of piperazinylpyridine derivatives has demonstrated their potential as dual-acting ligands for serotonin subtype 1A (5-HT1A) and subtype 3 (5-HT3) receptors. nih.gov Pharmacophore analysis identified the piperazine and pyridine moieties as essential for binding to these receptors. nih.gov The design of these compounds often involves modifications to the piperazine nitrogen and the pyridine ring to optimize affinity and functional activity. For instance, the introduction of an isoquinoline (B145761) group and a methoxy group were found to be important for receptor binding. nih.gov One derivative, compound 17c (TZB-20810), emerged from these studies with high affinity for both 5-HT1A and 5-HT3 receptors, exhibiting concurrent agonistic activity at the former and antagonistic activity at the latter. nih.govjst.go.jp

The piperazine-pyridine scaffold has also been integral to the development of ligands for dopamine D2 and D3 receptors. Structure-activity relationship studies on analogs of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol have explored the impact of substitutions on the piperazine ring. nih.gov These studies aimed to understand the nature of the binding pocket for the N-aryl substituent on the piperazine ring by assessing the binding affinity of various hydrophobic and heteroaromatic substitutions. nih.gov Interestingly, a 2-substituted pyridine derivative (compound 8d) showed a binding affinity similar to that of an isoquinoline derivative, highlighting the importance of the spatial arrangement of the nitrogen atom for interaction with the D2/D3 receptor binding pockets. nih.gov

Enzyme Inhibition and Other Receptor Interactions

Beyond neurotransmitter receptors, derivatives of the 6-(piperazin-1-yl)pyridine core have been investigated for their inhibitory effects on various enzymes and interactions with other receptor systems.

In the quest for novel inhibitors of cholesterol 24-hydroxylase (CH24H), a key enzyme in brain cholesterol metabolism, 3-substituted-4-phenylpyridine derivatives featuring a piperazinyl group have been synthesized and evaluated. acs.org The introduction of a piperazin-1-yl group at the 3-position of the 4-phenylpyridine (B135609) core led to a significant enhancement in inhibitory activity against human CH24H, with one compound (compound 4) exhibiting an IC50 value of 52 nM. acs.org This suggests that the sp3-hybridized carbon atom at the 4-position of the piperidine ring in a related compound (compound 6, IC50 = 8.1 nM) may better position the carbonyl group and linker ring for optimal interaction within the enzyme's active site. acs.org

The following table summarizes the inhibitory activity of selected 3-substituted-4-phenylpyridine derivatives against human CH24H.

| Compound | 3-Position Substituent | IC50 (nM) |

| 3 | Piperidin-4-yl | 950 |

| 4 | Piperazin-1-yl | 52 |

| 5 | Phenyl | 74 |

| 6 | Piperidin-1-yl | 8.1 |

Data sourced from ACS Publications. acs.org

Derivatives of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide have been explored as potential agents for the treatment of metabolic syndrome. nih.gov These compounds were designed based on the chemical structure of known PPARγ modulators. While they exhibited weak-to-moderate agonist activity on PPARγ in transiently transfected HEK 293 cells, they demonstrated significant improvements in glycemic control in db/db mice. nih.gov This suggests a complex mechanism of action that may not be solely dependent on direct PPARγ agonism. The compounds were found to stimulate adipocyte differentiation in 3T3-L1 cells, indicating an interaction with pathways involved in adipogenesis. nih.gov

Functionalized 6-piperazin-1-yl-purines have been synthesized and characterized as inverse agonists of the cannabinoid receptor 1 (CB1). nih.gov While the core structure here is a purine (B94841), the study of the 6-piperazinyl substituent provides relevant SAR data. Replacing a larger 4-phenylpiperidine (B165713) group with a smaller N-methylpiperazine at the 6-position of the purine core still resulted in high activity in a human CB1 binding assay (Ki = 3 nM for compound 5). nih.gov Further functionalization of the piperazine with various alkyl, heteroalkyl, aryl, and heteroaryl groups via different linkers (amides, sulfonamides, carbamates, and ureas) led to potent and selective CB1 antagonists. nih.gov For example, an aryl urea (B33335) derivative (compound 65) was identified with a Ki of 4 nM and over 10,000-fold selectivity for hCB1 over hCB2. nih.gov

The table below illustrates the structure-activity relationship of some 6-piperazin-1-yl-purine derivatives at the human CB1 receptor.

| Compound | R Group on Piperazine | Connector | hCB1 Binding Ki (nM) |

| 5 | Methyl | - | 3 |

| 15 | i-Butyl | Sulfonamide | 0.5 |

| 50 | i-Butyl | Urea | 100 |

| 53 | Cyclohexyl | Urea | 1.4 |

| 65 | 6-(difluoromethoxy)pyridin-3-yl | Urea | 4 |

Data sourced from PubMed Central. nih.gov

Preclinical Pharmacological Assessment and Drug Development Considerations

In Vitro and In Vivo Efficacy Studies in Relevant Disease Models

Derivatives of the 6-(piperazin-1-yl)pyridin-3-ol scaffold have been assessed in a variety of disease models, demonstrating a broad spectrum of biological activity.

In the context of metabolic diseases, a series of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives were evaluated for their potential as antihyperglycemic agents. nih.gov These compounds were tested for adipogenic activity in 3T3-L1 cells, a common in vitro model for adipocyte differentiation. The study found that these derivatives stimulated adipocyte differentiation, suggesting they may activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and its associated target genes. nih.gov Subsequent in vivo testing in db/db mouse models, a standard model for type 2 diabetes, was conducted to determine if the in vitro adipogenic activity translated to in vivo efficacy while maintaining a favorable safety profile regarding known PPARγ-related liabilities. nih.gov

Structurally related analogs, specifically 6-(piperazin-1-yl)-purines, have been investigated as inverse agonists of the cannabinoid receptor 1 (CB1), a target for treating obesity and metabolic syndrome. nih.gov In vitro assays using Chinese Hamster Ovary (CHO) cell membrane preparations overexpressing human CB1 (hCB1) or CB2 (hCB2) receptors were used to measure the binding affinity (Ki) and functional activity (Ke). These studies identified potent antagonists of hCB1 with high selectivity over hCB2. nih.gov For instance, certain aryl urea (B33335) derivatives demonstrated exceptional potency and selectivity, highlighting the potential of this chemical class. nih.gov

Furthermore, in the field of neurodegenerative disorders, analogs have been screened for potential antiparkinsonian activity. In vivo studies using 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard preclinical model for Parkinson's disease, showed that specific derivatives could produce potent and long-lasting contralateral rotations, indicative of dopaminergic agonistic activity. acs.org

The anti-inflammatory potential of related structures has also been explored. A pyrimidine (B1678525) derivative was found to have effective anti-inflammatory activity, demonstrated by its moderate inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) release in in vitro models. nih.gov

In oncology research, various derivatives have been screened for cytotoxic activity against human cancer cell lines. Thieno[2,3-c]pyridine (B153571) derivatives demonstrated potential inhibition against several cancer cell lines, with some compounds showing inhibition levels nearly equal to the standard chemotherapeutic agent, cisplatin, at a concentration of 100 μM. mdpi.com Similarly, a series of pyridazin-3(2H)-one derivatives were evaluated for cytotoxicity against five human cancer cell lines, with some compounds exhibiting good activity against cervical (HeLa) and colon (HCT116) cancer cell lines. researchgate.net

Table 1: In Vitro Efficacy of a 6-(Piperazin-1-yl)pyrimidine Analog

| Compound | Assay | Result (IC50) | Cell Line |

|---|---|---|---|

| Pyrimidine Derivative 6 | NO Inhibition | Moderate | RAW264.7 |

| Pyrimidine Derivative 6 | Cytotoxicity | 6.61 ± 4.84 μM | RAW264.7 |

Data sourced from Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. nih.gov

Metabolic Stability and Pharmacokinetic Evaluation

The pharmacokinetic properties of compounds derived from the 6-(piperazin-1-yl)pyridin-3-ol scaffold are critical to their development as potential drug candidates. Key considerations include metabolic stability and the ability to penetrate the blood-brain barrier.

Assessment of Metabolic Half-Life (in vitro)

In vitro metabolic stability is a crucial parameter assessed early in drug discovery to predict a compound's in vivo half-life. These studies are typically conducted using liver microsomes, which contain the cytochrome P450 (CYP450) enzymes responsible for the majority of drug metabolism.

For a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which are structurally related to 6-(piperazin-1-yl)pyridin-3-ol, metabolic stability was evaluated in rat and human liver microsomes (RLMs/HLMs). thieme-connect.com The results showed significant variability among the derivatives. For example, compound 34c exhibited good metabolic stability with half-life (T₁/₂) values of 110.8 minutes in RLMs and 159.7 minutes in HLMs. thieme-connect.comresearchgate.net In contrast, compound 7b was much less stable, with T₁/₂ values of 23.9 minutes and 17.6 minutes, respectively. thieme-connect.com

Metabolite identification studies in human liver microsomes (HLM) for a related Hedgehog pathway inhibitor, 2-(6-(4-(4-(2,4-difluorobenzyl)phthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol, revealed that its metabolism is primarily catalyzed by the CYP3A4 isoform. nih.govresearchgate.net The investigation identified the formation of a stable quinone methide metabolite through an oxidative ipso substitution mechanism. nih.govresearchgate.net Such studies are vital for understanding the metabolic pathways and potential for drug-drug interactions or the formation of reactive metabolites.

Table 2: In Vitro Metabolic Stability of Related Piperazine (B1678402) Derivatives

| Compound | System | Half-Life (T₁/₂) in minutes |

|---|---|---|

| Compound 34c | Human Liver Microsomes | 159.7 |

| Compound 34c | Rat Liver Microsomes | 110.8 |

| Compound 7b | Human Liver Microsomes | 17.6 |

| Compound 7b | Rat Liver Microsomes | 23.9 |

Data sourced from Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine (B1211576)/Serotonin (B10506) Receptor Agonists. thieme-connect.com

Blood-Brain Barrier Penetration Studies and Peripheral Selectivity

The ability of a compound to cross the blood-brain barrier (BBB) determines its suitability for treating central nervous system (CNS) disorders or, conversely, its potential for CNS-mediated side effects when targeting peripheral tissues.

For peripherally acting agents, such as certain CB1 receptor antagonists, limiting brain exposure is a key objective. nih.gov One strategy to achieve this involves designing molecules with a higher topological polar surface area (TPSA). Analysis of clinical compounds suggests that a TPSA between 80-140 Ų can improve the likelihood of peripheral selectivity. nih.gov In vitro models, such as the Madin-Darby canine kidney cell line transfected with the multi-drug resistance gene (MDCK-mdr1) assay, are used to predict BBB penetration. nih.gov Studies on 6-(piperazin-1-yl)-purine analogues showed that compounds with a higher TPSA generally had reduced transport from the apical to the basal side in this assay, indicating lower potential for BBB penetration. nih.gov

Conversely, for CNS-targeted therapies, enhancing BBB penetration is necessary. A predicted LogP (a measure of lipophilicity) of 2.8 for one related compound was suggested to favor BBB penetration. vulcanchem.com For another compound that failed to show in vivo activity in certain models, its efficacy was significantly enhanced when solubilized with β-hydroxy-propyl-cyclodextrin, which presumably improved its ability to cross the BBB. acs.org Computational models are often used to predict BBB partitioning, with descriptors like TPSA and the octanol-water partition coefficient being critical parameters. researchgate.net

Preliminary Toxicity and Safety Profiling

Preliminary assessment of toxicity is a fundamental component of preclinical drug development. For derivatives of 6-(piperazin-1-yl)pyridin-3-ol, this often involves in vitro cytotoxicity assays against various cell lines and efforts to design out known mechanism-based liabilities.

In the development of PPARγ modulators, a key goal was to create compounds with an enhanced safety profile, specifically avoiding liabilities such as body weight gain associated with full PPARγ agonists. nih.gov This highlights a design strategy focused on minimizing mechanism-based toxicity.

In vitro cytotoxicity is frequently evaluated using assays that measure cell viability after exposure to the compound. For a series of pyrimidine derivatives, cytotoxicity was determined in RAW264.7 macrophage-like cells, with one lead compound showing an IC₅₀ value of 6.61 μM. nih.gov Subsequent modifications were aimed at reducing this toxicity while maintaining anti-inflammatory activity. nih.gov

In the context of anticancer drug discovery, cytotoxicity is the desired therapeutic effect. The potency of thieno[2,3-c]pyridine derivatives was quantified by determining their IC₅₀ values against a panel of human cancer cell lines, including HSC3 (oral), T47D (breast), and RKO (colon). mdpi.com One promising compound, 6i, showed IC₅₀ values of 10.8 µM, 11.7 µM, and 12.4 µM against these cell lines, respectively. mdpi.com Further studies indicated that this compound induced cell cycle arrest at the G2 phase, providing insight into its mechanism of action. mdpi.com Similarly, the cytotoxic activity of other related compounds has been evaluated against cell lines like HeLa (cervical cancer), with some showing selectivity for cancer cells over non-cancerous cell lines like MRC-5. researchgate.net

Table 3: In Vitro Cytotoxicity (IC50) of a Thieno[2,3-c]pyridine Derivative (6i)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HSC3 | Oral | 10.8 |

| T47D | Breast | 11.7 |

| RKO | Colon | 12.4 |

Data sourced from Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. mdpi.com

Advanced Characterization and Computational Chemical Studies

Spectroscopic and Spectrometric Characterization of 6-(Piperazin-1-yl)pyridin-3-ol and its Analogues

Spectroscopic and spectrometric methods are indispensable tools for the detailed characterization of "6-(Piperazin-1-yl)pyridin-3-ol" and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of "6-(Piperazin-1-yl)pyridin-3-ol" and its analogues by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are routinely employed for structural confirmation.

In a typical ¹H NMR spectrum of a piperazine (B1678402) derivative, the protons on the piperazine ring often appear as multiplets in the upfield region of the spectrum. rsc.org The chemical shifts and multiplicity of these signals can provide information about the substitution pattern and conformational dynamics of the piperazine ring. For instance, in N-benzoylated piperazine compounds, temperature-dependent ¹H NMR spectroscopy has been used to study their conformational behavior, revealing the presence of different conformers at room temperature due to restricted rotation around the amide bond. rsc.org The protons on the pyridine (B92270) ring of "6-(Piperazin-1-yl)pyridin-3-ol" would be expected to appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants being indicative of the substitution pattern on the ring.

Table 1: Representative NMR Data for Piperazine-Containing Compounds

| Compound Class | Nucleus | Chemical Shift (δ) Range (ppm) | Remarks | Reference |

| N-Benzoylated Piperazines | ¹H | 3.40 - 3.90 | Signals for piperazine ring protons at -10 °C, indicating conformational isomers. | rsc.org |

| 6-Piperazin-1-yl-purine Derivatives | ¹³C | 44.9, 45.9 | Characteristic signals for the piperazine ring carbons. | nih.gov |

| Thieno[2,3-c]pyridine (B153571) Derivatives with Piperazine | ¹H | 2.76 - 3.31 | Broad singlets and multiplets for piperazine and other CH₂ groups. | mdpi.com |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives | ¹³C | 51.94 | Signal for a piperazine carbon. | mdpi.com |

This table presents a generalized view of NMR data for piperazine-containing structures to illustrate the typical chemical shift regions. Actual values for "6-(Piperazin-1-yl)pyridin-3-ol" may vary.

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and confirm the purity of "6-(Piperazin-1-yl)pyridin-3-ol" and its analogues. thieme-connect.com This method involves ionizing the compound and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. rsc.orgnih.gov For instance, in the characterization of various novel piperazine derivatives, HRMS (ESI-TOF) was used to confirm the calculated molecular formula by matching the found mass to the theoretical mass. mdpi.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like "6-(Piperazin-1-yl)pyridin-3-ol". researchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it is ionized to produce protonated molecules [M+H]⁺ or other adducts. The resulting mass spectrum will show a prominent peak corresponding to the molecular weight of the compound, confirming its identity. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in "6-(Piperazin-1-yl)pyridin-3-ol". bohrium.com This method measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint".

For "6-(Piperazin-1-yl)pyridin-3-ol", the FTIR spectrum would be expected to show several key absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group on the pyridine ring. The N-H stretching vibration of the secondary amine in the piperazine ring would also appear in this region, typically around 3300-3500 cm⁻¹. mdpi.com

The C-N stretching vibrations of the piperazine and pyridine rings would be observed in the 1000-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The presence and specific positions of these absorption bands can confirm the presence of the key functional groups within the molecule. For example, in a study of thieno[2,3-c]pyridine derivatives, FTIR was used to identify the N-H, C=O, and other characteristic functional groups. mdpi.com

Table 2: Expected FTIR Absorption Bands for 6-(Piperazin-1-yl)pyridin-3-ol

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3200 - 3600 (broad) | Stretching |

| Piperazine N-H | 3300 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| Pyridine Ring C=C and C=N | 1400 - 1600 | Stretching |

| C-N | 1000 - 1350 | Stretching |

This table provides expected ranges for the functional groups present in the title compound based on general FTIR correlation tables.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. jst.go.jp This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to generate a detailed model of the molecule's structure in the solid state.

The piperazine ring, like cyclohexane, is not planar and can adopt several conformations, with the chair conformation generally being the most stable. rsc.org The specific conformation of the piperazine ring in "6-(Piperazin-1-yl)pyridin-3-ol" and its analogues can have a significant impact on their chemical and biological properties. nih.govnih.gov

X-ray crystallography is a direct method for observing the conformation of the piperazine ring in the solid state. In many reported crystal structures of piperazine-containing compounds, the piperazine ring is found to adopt a chair conformation. researchgate.netevitachem.com For instance, in the crystal structure of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride, the piperazine ring was confirmed to have a chair conformation. researchgate.net

Conformational analysis of piperazine derivatives can also be performed in solution using NMR spectroscopy. The coupling constants between protons on the piperazine ring can provide information about their dihedral angles, which can be used to infer the ring's conformation. rsc.org Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the relative energies of different conformations and predict the most stable one. dergipark.org.tr These studies are crucial for understanding the flexibility of the piperazine ring and how it might influence interactions with other molecules.

Intermolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure of 6-(piperazin-1-yl)pyridin-3-ol, with its pyridine ring, hydroxyl group, and piperazine moiety, allows for a range of intermolecular interactions, primarily hydrogen bonding. evitachem.comlibretexts.org The hydroxyl (-OH) group at the 3-position and the secondary amine in the piperazine ring are key hydrogen bond donors. evitachem.comsigmaaldrich.com The nitrogen atom of the pyridine ring and the tertiary amine of the piperazine ring act as hydrogen bond acceptors. nih.govsavemyexams.com These interactions are crucial in the formation of stable crystal lattices and in the binding of the molecule to biological targets. researchgate.net

X-ray crystallography studies on derivatives of this compound have provided detailed information on bond lengths, angles, and the spatial arrangement of atoms. These studies reveal significant intermolecular forces, including hydrogen bonding and π-π stacking, which are fundamental to understanding its physicochemical properties. evitachem.com In crystal structures of related compounds, cations are often linked by N—H⋯O hydrogen bonds, forming distinct ring motifs. researchgate.net The presence and nature of these hydrogen bonds can be influenced by steric effects and the presence of other functional groups within the molecule. mdpi.com

Table 1: Potential Hydrogen Bond Donors and Acceptors in 6-(Piperazin-1-yl)pyridin-3-ol

| Functional Group | Type | Role in Hydrogen Bonding |

| Pyridine Nitrogen | Heterocyclic Amine | Acceptor |

| Hydroxyl (-OH) | Alcohol | Donor |

| Piperazine (N-H) | Secondary Amine | Donor |

| Piperazine (N) | Tertiary Amine | Acceptor |

This table is generated based on the structural features of the compound and general principles of hydrogen bonding.

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for predicting and analyzing the behavior of 6-(piperazin-1-yl)pyridin-3-ol and its derivatives at a molecular level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For derivatives of 6-(piperazin-1-yl)pyridin-3-ol, docking studies are instrumental in understanding their interactions with biological targets such as enzymes and receptors. rsc.org These simulations help in identifying key amino acid residues involved in binding and provide insights into the molecular interactions that contribute to biological activity. nih.govrsc.org For instance, docking studies on related pyridine derivatives have shown that hydrogen bonding with specific residues like Leu83 is crucial for their inhibitory activity. rsc.org The results of molecular docking can guide the design of new derivatives with enhanced binding affinity and selectivity. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, untested compounds and to understand which physicochemical properties are important for their biological effects. spu.edu.symdpi.com For piperazine derivatives, 2D and 3D-QSAR models have been developed to study their antidepressant activities by correlating molecular descriptors with their ability to inhibit serotonin (B10506) and noradrenaline reuptake. nih.gov Such models can help in the design of novel compounds with improved therapeutic potential. nih.gov The development of a QSAR model involves several steps, including the selection of compounds, assessment of their biological activity, calculation of molecular descriptors, and building and validating the model. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules over time. nih.gov For flexible molecules like 6-(piperazin-1-yl)pyridin-3-ol and its analogs, MD simulations are crucial for understanding their conformational landscape. researchgate.net These simulations can assess the stability of ligand-protein complexes identified through molecular docking. nih.gov For example, MD simulations can reveal significant conformational changes in a ligand within the binding site, which can affect its binding affinity. nih.gov The piperazine ring in such compounds typically adopts a chair conformation. researchgate.net

In Silico Prediction of Biological Activity and Selectivity

In silico methods are increasingly used in the early stages of drug discovery to predict the biological activity, pharmacokinetic properties, and safety profiles of new compounds. nih.govnih.gov Online tools and software can predict the bioactivity scores for various drug targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels. nih.govclinmedkaz.org For derivatives of 6-(piperazin-1-yl)pyridin-3-ol, these predictions can help prioritize compounds for synthesis and further testing. nih.gov For example, in silico predictions for piperazine-containing compounds have suggested potential activities as kinase inhibitors and enzyme inhibitors. nih.gov These computational approaches help to eliminate compounds with a low probability of success early in the drug discovery process, saving time and resources. nih.govnih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 6-(Piperazin-1-yl)pyridin-3-ol Analogues with Enhanced Potency and Selectivity

The future design of analogues based on the 6-(piperazin-1-yl)pyridin-3-ol scaffold will undoubtedly focus on enhancing potency and, crucially, selectivity for their intended biological targets. Structure-activity relationship (SAR) studies have provided a roadmap for these efforts. For instance, in the development of cannabinoid receptor 1 (CB1) inverse agonists, functionalization of the piperazine (B1678402) moiety with various alkyl, heteroalkyl, aryl, and heteroaryl groups via connectors like amides, sulfonamides, carbamates, and ureas has been explored. nih.gov These studies revealed that aryl ureas are generally more active and selective than their alkyl counterparts. nih.gov

A key strategy for enhancing selectivity involves exploiting subtle differences in the binding pockets of related targets. For example, to achieve selectivity for the CB1 receptor over the CB2 receptor, modifications can be designed to interact with a more polar region near the access channel of the CB1 receptor. nih.gov The introduction of polar groups and increasing the topological polar surface area (TPSA) have been shown to be effective strategies. For example, a 6-(difluoromethoxy)pyridin-3-yl analogue demonstrated good hCB1 potency and exceptional selectivity over hCB2. nih.gov

The synthesis of these next-generation analogues will continue to rely on established synthetic routes, often involving the key intermediate, 6-(piperazin-1-yl)pyridin-3-ol, which can be prepared from 2-chloro-5-nitropyridine. mdpi.com The piperazine nitrogen provides a convenient handle for introducing a wide array of substituents using standard coupling reactions. nih.gov For example, in the synthesis of anti-tubercular agents, various substituted benzamides were coupled to the piperazine nitrogen of a 6-(piperazin-1-yl)pyridin-3-yl derivative. researchgate.net

Below is a table summarizing the design strategies and resulting potency of some 6-(piperazin-1-yl)pyridin-3-ol analogues.

| Analogue Type | Target | Design Strategy | Resulting Potency/Selectivity | Reference |

| Aryl Ureas | Cannabinoid Receptor 1 (CB1) | Functionalization of piperazine with aryl ureas | Potent and selective hCB1 inverse agonists (e.g., Ki = 4 nM, >10,000-fold selective for hCB1 over hCB2) | nih.gov |

| Benzenesulfonamides | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Introduction of a phenoxybenzenesulfonamide moiety | Promising for the development of antihyperglycemic agents | nih.gov |

| Pyrazine-2-carbonyl derivatives | Mycobacterium tuberculosis | Coupling of pyrazine-2-carbonyl and substituted benzamides | Significant anti-tubercular activity (IC50 ranging from 1.35 to 2.18 μM) | researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Indications

The versatility of the 6-(piperazin-1-yl)pyridin-3-ol scaffold suggests that its therapeutic potential extends beyond the currently explored targets. The pyridine (B92270) and piperazine rings are common motifs in many approved drugs, highlighting their favorable drug-like properties. researchgate.netmdpi.com Future research will likely involve screening libraries of 6-(piperazin-1-yl)pyridin-3-ol derivatives against a broader range of biological targets to identify novel therapeutic indications.

For example, derivatives of the structurally related pyridopyrimidine scaffold, which also incorporates a pyridine ring, have shown activity as inhibitors of cyclin-dependent kinases (CDK4/6), such as in the approved breast cancer drug Palbociclib. nih.gov This suggests that appropriately substituted 6-(piperazin-1-yl)pyridin-3-ol analogues could be investigated as potential anticancer agents targeting cell cycle regulation.

Furthermore, the piperazine-pyridine combination is present in compounds targeting the central nervous system. For instance, derivatives have been designed as dopamine (B1211576) D2/D3 receptor partial agonists and 5-HT1A receptor agonists for the potential treatment of Parkinson's disease. thieme-connect.com This opens up avenues for exploring the 6-(piperazin-1-yl)pyridin-3-ol scaffold for neurological and psychiatric disorders.

Another promising area is in the treatment of infectious diseases. The scaffold has already shown promise against Mycobacterium tuberculosis. researchgate.net Given the urgent need for new antimicrobial and antiviral agents, screening of 6-(piperazin-1-yl)pyridin-3-ol libraries against a panel of clinically relevant pathogens could lead to the discovery of new anti-infective leads. mdpi.com The scaffold has also been identified as a promising starting point for developing new anti-schistosomal agents. wellcomeopenresearch.org

The following table highlights some potential novel therapeutic areas for this scaffold based on the activity of structurally related compounds.

| Potential Therapeutic Area | Rationale Based on Structurally Related Scaffolds | Reference |

| Oncology (e.g., Breast Cancer) | The pyridopyrimidine scaffold is present in the CDK4/6 inhibitor Palbociclib. | nih.gov |

| Neurological Disorders (e.g., Parkinson's Disease) | Pyridyl alkylarylpiperazines have been developed as D2/D3 and 5-HT1A receptor agonists. | thieme-connect.com |

| Infectious Diseases (e.g., Schistosomiasis) | The 6-(piperazin-1-yl)-1,3,5-triazine core has shown broad anti-schistosomal activities. | wellcomeopenresearch.org |

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the optimization of drug candidates, and the 6-(piperazin-1-yl)pyridin-3-ol scaffold is well-suited for such an approach. AI/ML algorithms can analyze vast datasets of chemical structures and their associated biological activities to identify subtle patterns that are not immediately obvious to human researchers. researchgate.net

For a scaffold like 6-(piperazin-1-yl)pyridin-3-ol, which has been derivatized to target multiple diseases, ML models can be trained on the existing data to predict the biological activity of novel, untested analogues. This can significantly accelerate the design-make-test-analyze cycle. For instance, a quantitative structure-activity relationship (QSAR) model could be developed to predict the anti-tubercular potency of new derivatives based on the physicochemical properties of the substituents on the benzamide (B126) ring. researchgate.net

Generative AI models can also be employed to design novel molecules based on the 6-(piperazin-1-yl)pyridin-3-ol scaffold with desired properties. nih.gov These models, trained on large chemical databases, can generate new structures that are predicted to have high affinity for a specific target while also possessing favorable pharmacokinetic profiles. For example, a generative model could be tasked with designing analogues that are potent CB1 inverse agonists but with a low probability of crossing the blood-brain barrier to minimize central nervous system side effects. nih.gov

In silico docking and molecular dynamics simulations, which are often guided by ML-based scoring functions, can provide detailed insights into the binding modes of these analogues with their target proteins. mdpi.com This information is invaluable for the rational design of next-generation compounds with improved potency and selectivity. For instance, docking studies can help explain why certain aryl ureas are more potent CB1 inverse agonists than their alkyl counterparts by revealing specific interactions within the receptor's binding pocket. nih.gov

Prospects for Clinical Translation and Development of Therapeutics based on the 6-(Piperazin-1-yl)pyridin-3-ol Scaffold

The prospects for the clinical translation of therapeutics based on the 6-(piperazin-1-yl)pyridin-3-ol scaffold are promising, albeit with the usual challenges of drug development. The presence of the pyridine-piperazine motif in several approved drugs, such as the anticancer agent Palbociclib, provides a strong precedent for the developability of this class of compounds. nih.govmdpi.com

The diverse range of biological activities demonstrated by derivatives of this scaffold suggests that it could lead to the development of new treatments for a variety of diseases. For example, the potent anti-tubercular activity of some analogues, coupled with their low cytotoxicity against human cell lines, makes them attractive candidates for further preclinical development. researchgate.net Similarly, the identification of potent and selective cannabinoid receptor modulators could lead to new therapies for pain, inflammation, and metabolic disorders. nih.gov

The journey from a promising preclinical candidate to an approved drug is long and arduous, requiring extensive optimization of pharmacokinetic and pharmacodynamic properties, as well as rigorous safety and efficacy testing in clinical trials. For derivatives of 6-(piperazin-1-yl)pyridin-3-ol, key challenges will include ensuring target selectivity to minimize off-target effects and optimizing metabolic stability and bioavailability for oral administration.

The successful clinical development of any therapeutic based on this scaffold will depend on a multidisciplinary approach, combining medicinal chemistry, pharmacology, and computational sciences. The continued exploration of this versatile scaffold, coupled with the application of modern drug discovery technologies, holds great promise for the future of medicine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.